molecular formula C10H13Br B6154113 4-Isopropylbenzyl bromide CAS No. 73789-86-3

4-Isopropylbenzyl bromide

Cat. No.: B6154113
CAS No.: 73789-86-3
M. Wt: 213.1
InChI Key:
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Description

4-Isopropylbenzyl bromide: is an organic compound with the molecular formula C10H13Br . It is a derivative of benzyl bromide, where the benzene ring is substituted with an isopropyl group at the para position. This compound is commonly used in organic synthesis as an intermediate for the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropylbenzyl bromide can be synthesized through the bromination of 4-isopropylbenzyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromide .

Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of 4-isopropylbenzyl alcohol using bromine in the presence of a catalyst. The reaction is conducted in a solvent such as carbon tetrachloride or chloroform to facilitate the bromination process .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylbenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-isopropylbenzyl bromide involves its ability to act as an alkylating agent. The bromine atom in the compound is a good leaving group, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with nucleophilic sites in other molecules, facilitating various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 4-Isopropylbenzyl bromide is unique due to the presence of the isopropyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the physical properties of the compound, such as its boiling point and solubility .

Properties

IUPAC Name

1-(bromomethyl)-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTHBZLABLYGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215931
Record name p-Cymene, bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65724-11-0, 73789-86-3
Record name p-Cymene, bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065724110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Cymene, bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-4-(propan-2-yl)benzene
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